ethyl 5-propyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-6-10-12(14(20)21-4-2)13(11-7-5-8-22-11)19-15(18-10)16-9-17-19/h5,7-9,13H,3-4,6H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYOSAAULNWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331517 | |
| Record name | ethyl 5-propyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727406-21-5 | |
| Record name | ethyl 5-propyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-propyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound with a focus on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure with a thienyl substituent and an ethyl carboxylate group. Its molecular formula is and it exhibits properties that may contribute to its biological activity.
Biological Activity Overview
Research indicates that triazolo-pyrimidines exhibit various bioactivities including:
- Anticancer Activity : Several derivatives have shown potent antiproliferative effects against multiple cancer cell lines.
- Antibacterial and Antiviral Properties : Some compounds in this class have been reported to possess antibacterial and antiviral activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Cell Line Studies : The compound was tested against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). It exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Antiproliferative Activity of this compound
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in a dose-dependent manner.
- Induction of Apoptosis : It triggers apoptosis in cancer cells by modulating key apoptotic pathways.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, preventing their progression through the cell cycle .
Case Studies
In a recent study focusing on the biological evaluation of triazolo-pyrimidine derivatives, this compound was highlighted for its ability to significantly inhibit the ERK signaling pathway. This inhibition leads to reduced phosphorylation of ERK1/2 and downstream signaling molecules such as AKT and c-Raf, which are crucial for cell survival and proliferation .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Ethyl 5-propyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that modifications in the side chains of triazolo-pyrimidines can enhance their antibacterial activity. The compound's thienyl group contributes to its hydrophobicity, potentially improving membrane penetration in bacterial cells .
Anti-inflammatory Properties
The compound has shown promise in treating inflammatory diseases. Its mechanism involves the inhibition of NAD(P)H oxidase, which is linked to the production of reactive oxygen species (ROS) associated with inflammation. In vitro studies have illustrated that this compound can reduce oxidative stress markers in cell cultures exposed to inflammatory stimuli .
Agriculture
Pesticidal Applications
This compound has been investigated for its pesticidal properties. Its structural similarity to known pesticides suggests potential efficacy against various pests. Field trials have shown that formulations containing this compound can reduce pest populations significantly while being less toxic to non-target organisms .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its ability to form stable complexes with metal ions makes it suitable for developing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .
Case Studies
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
Key Observations :
- Lipophilicity: The propyl chain at position 5 increases logP compared to methyl or amino analogs, suggesting improved membrane permeability .
Comparison of Methods :
Physicochemical Properties
- Spectral Data :
- Thermal Stability : TMDP-synthesized derivatives exhibit high thermal stability (decomposition >250°C), superior to IL-mediated products .
Q & A
Q. What are the key synthetic routes for ethyl 5-propyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis involves multi-step reactions starting from hydrazonoyl chlorides, aldehydes, and β-ketoesters. A typical protocol includes:
Condensation : Reacting 3-amino-1,2,4-triazole with a β-ketoester (e.g., ethyl cyanoacetate) in the presence of a catalyst (e.g., TMDP) under reflux conditions .
Cyclization : Introducing substituents (e.g., thienyl groups) via nucleophilic substitution or cycloaddition reactions .
Purification : Recrystallization from ethanol or DMF to isolate the final product .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| TMDP in ethanol/water | TMDP (10 mol%) | 92 | High yield, reusable catalyst | TMDP toxicity and handling risks | |
| Green chemistry approach | Solvent-free | 85–90 | Eco-friendly, reduced waste | Requires precise temperature control | |
| Molten-state TMDP | TMDP (solvent-catalyst) | 92 | Fast reaction time | Limited scalability due to catalyst recovery |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., thienyl protons appear at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves the fused triazole-pyrimidine core and dihedral angles (e.g., pyrimidine ring planarity) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] at m/z 345.1) .
- IR spectroscopy : Identifies ester carbonyl stretches (~1700 cm) and C-S bonds in thienyl groups .
Advanced Research Questions
Q. How do structural modifications (e.g., thienyl vs. phenyl substituents) influence biological activity?
The thienyl group enhances π-π stacking with biological targets compared to phenyl derivatives. For example:
- Anticancer activity : Thienyl-substituted analogs show IC values <10 µM against HeLa cells due to improved hydrophobic interactions .
- Antimicrobial activity : Thienyl derivatives exhibit broader-spectrum inhibition (e.g., S. aureus MIC = 8 µg/mL) compared to methoxy-substituted analogs .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent at Position 7 | Biological Activity (IC/MIC) | Target Interaction | Reference |
|---|---|---|---|
| 2-Thienyl | HeLa: 7.2 µM; S. aureus: 8 µg/mL | Binds CDK2 active site | |
| 3,4-Dimethoxyphenyl | HeLa: 15 µM; S. aureus: 32 µg/mL | Weak hydrogen bonding | |
| 4-Bromophenyl | HeLa: 12 µM; E. coli: 64 µg/mL | Halogen bonding with kinases |
Q. What computational methods are used to predict the compound’s mechanism of action?
- Molecular docking : Simulations with CDK2 (PDB: 1E9X) reveal the thienyl group occupies the ATP-binding pocket, with binding energies of −9.2 kcal/mol .
- MD simulations : Confirm stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
- QSAR models : Electron-withdrawing groups (e.g., thienyl) correlate with enhanced bioactivity (R = 0.87) .
Q. How can contradictory data in biological assays be resolved?
Contradictions often arise from assay conditions or impurity profiles. Strategies include:
Reproducibility checks : Validate activity across multiple cell lines (e.g., HeLa vs. MCF-7) .
HPLC purity analysis : Ensure >95% purity to exclude side-product interference .
Dose-response curves : Confirm EC consistency across independent labs .
Example : A study reporting inconsistent IC values (5 vs. 20 µM) traced discrepancies to DMSO solvent residues affecting assay readouts .
Q. What are the challenges in optimizing synthetic yield while adhering to green chemistry principles?
Balancing yield and sustainability requires:
- Catalyst selection : TMDP offers high yields (~92%) but poses toxicity risks. Alternatives like APTS in ethanol/water mixtures reduce hazards (yield: 85%) .
- Solvent-free synthesis : Eliminates waste but demands precise thermal control (ΔT ±2°C) to prevent decomposition .
- Flow chemistry : Continuous reactors improve efficiency (yield: 88%, 2-hour runtime) but require specialized equipment .
Q. How does the compound’s stability under varying pH conditions impact formulation studies?
- Acidic conditions (pH <3) : Ester hydrolysis occurs, degrading the compound within 24 hours .
- Neutral/basic conditions (pH 7–9) : Stable for >72 hours, suitable for in vitro assays .
Recommendation : Use buffered solutions (PBS, pH 7.4) for biological testing to prevent degradation .
What are the unresolved questions in its pharmacokinetic (PK) profile?
- Metabolism : Cytochrome P450-mediated oxidation of the thienyl group generates sulfoxide metabolites, reducing bioavailability .
- BBB permeability : LogP values (~2.8) suggest moderate blood-brain barrier penetration, but in vivo data are lacking .
- Excretion : Renal clearance rates remain unquantified due to limited animal studies .
Q. Key Recommendations for Researchers
Prioritize APTS or solvent-free methods for eco-friendly synthesis .
Use molecular docking to pre-screen analogs for CDK2 inhibition .
Validate biological activity in ≥3 cell lines to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
